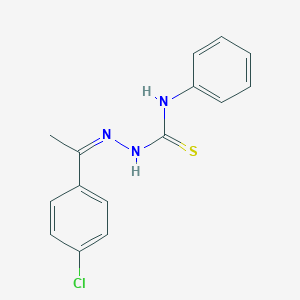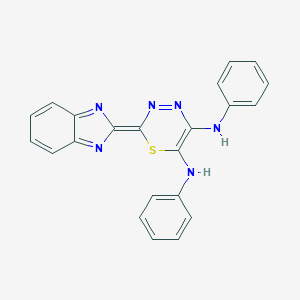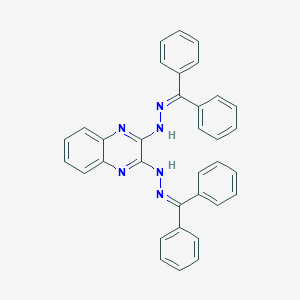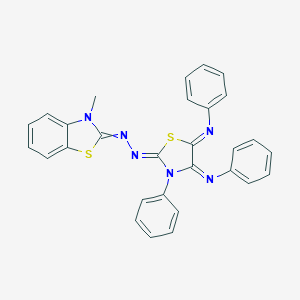
4'-Chloroacetophenone 4-phenyl thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Chloroacetophenone 4-phenyl thiosemicarbazone (abbreviated as CAPTSCl) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a thiosemicarbazone derivative of 4'-chloroacetophenone, which is commonly used as a tear gas agent. However, CAPTSCl has been found to have unique properties that make it useful for a variety of research purposes.
Mécanisme D'action
The exact mechanism of action of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone is not well-understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. One study found that 4'-Chloroacetophenone 4-phenyl thiosemicarbazone inhibited the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition led to a decrease in bacterial growth, suggesting that 4'-Chloroacetophenone 4-phenyl thiosemicarbazone may be useful as an antimicrobial agent.
Biochemical and Physiological Effects:
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been found to have antioxidant properties and has been shown to protect against oxidative stress in vitro. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have anti-inflammatory properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been well-studied and its properties are well-understood, making it a useful tool for a variety of research purposes. However, there are also some limitations to the use of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone in lab experiments. It can be toxic at high concentrations and care must be taken when handling the compound. Additionally, its mechanism of action is not well-understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of potential future directions for research involving 4'-Chloroacetophenone 4-phenyl thiosemicarbazone. One area of interest is the development of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies are needed to better understand the mechanism of action of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone and its potential applications in various areas of research. Finally, there is potential for the development of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone-based therapeutics for the treatment of various diseases, including cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone involves the reaction of 4'-chloroacetophenone with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to form the final compound. This synthesis method has been well-established in the literature and has been used to produce 4'-Chloroacetophenone 4-phenyl thiosemicarbazone in large quantities for research purposes.
Applications De Recherche Scientifique
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used in studies investigating the effects of various compounds on bacterial growth. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have anticancer properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as cancer therapeutics.
Propriétés
Nom du produit |
4'-Chloroacetophenone 4-phenyl thiosemicarbazone |
|---|---|
Formule moléculaire |
C15H14ClN3S |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11- |
Clé InChI |
APWYTJSHGGPJOA-WQRHYEAKSA-N |
SMILES isomérique |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)



![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)
![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)